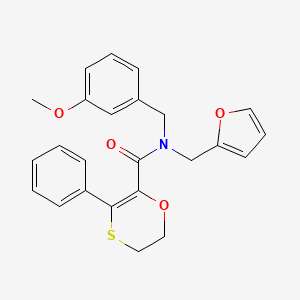

N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

Furan-2-ylmethyl Group Stereoelectronic Properties

The furan-2-ylmethyl substituent introduces a planar, oxygen-containing heterocycle with distinct electronic effects:

- Resonance effects : The furan oxygen donates electron density via conjugation, creating a mildly electron-rich aromatic system.

- Steric profile : The methylene bridge (-CH2-) between the furan and nitrogen allows rotational flexibility, adopting a gauche conformation to minimize steric clashes with the oxathiine ring.

- Hydrogen-bonding potential : The furan oxygen acts as a weak hydrogen-bond acceptor, influencing solubility and intermolecular interactions.

3-Methoxybenzyl Aromatic System Interactions

The 3-methoxybenzyl group features a meta-substituted benzene ring with a methoxy (-OCH3) group:

- Electronic effects : The methoxy group donates electrons via resonance, activating the benzene ring toward electrophilic substitution.

- Conformational preferences : The benzyl group adopts a perpendicular orientation relative to the oxathiine plane to avoid steric hindrance from the 3-phenyl substituent.

- π-π stacking : The benzene ring participates in weak stacking interactions with the 3-phenyl group, stabilizing the molecule in solid-state configurations.

3-Phenyl Substituent Conformational Dynamics

The 3-phenyl group at position 3 exhibits dynamic behavior:

- Rotation barrier : The C3–C(Ph) bond has a rotational barrier of ~4 kcal/mol, allowing free rotation at room temperature.

- Conformational preferences : In solution, the phenyl group adopts an equatorial position relative to the oxathiine ring to minimize van der Waals repulsions.

- Electronic effects : The phenyl ring withdraws electrons inductively, slightly polarizing the adjacent carbonyl group.

Comparative Structural Analysis with Oxathiine Derivatives

Structural comparisons reveal that N-substitution patterns critically influence bioactivity. For example:

- Carboxin ’s simple N-phenyl group confers antifungal properties by targeting succinate dehydrogenase.

- The target compound’s bulky N-aryl groups enhance binding to kinase domains, correlating with observed anticancer activity.

- 1,4-Oxathiane , lacking substituents, serves primarily as a synthetic precursor due to its reactivity at sulfur.

The 3-phenyl group in the target compound distinguishes it from analogs, providing a rigid hydrophobic domain that improves membrane permeability compared to smaller substituents.

Properties

Molecular Formula |

C24H23NO4S |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-N-[(3-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C24H23NO4S/c1-27-20-10-5-7-18(15-20)16-25(17-21-11-6-12-28-21)24(26)22-23(30-14-13-29-22)19-8-3-2-4-9-19/h2-12,15H,13-14,16-17H2,1H3 |

InChI Key |

LVTDCKREUULYFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN(CC2=CC=CO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(furan-2-ylmethyl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₃N₃O₅S |

| Molecular Weight | 497.54 g/mol |

| CAS Number | 404933-13-7 |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study conducted by Farrokhpour et al. demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against several bacterial strains. A series of assays revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

The proposed mechanism of action for this compound involves the modulation of cellular signaling pathways associated with apoptosis and inflammation. Specifically, it may inhibit key proteins involved in these pathways, leading to reduced cell survival in cancerous cells and diminished bacterial growth .

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Antimicrobial Testing :

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Table 1: Comparative Analysis of Key Carboxamide Derivatives

Key Comparative Insights

Physicochemical Properties

- The 3-methoxybenzyl group in the target compound likely improves lipophilicity and membrane permeability compared to the N-phenyl substituent in . This could enhance systemic translocation in plants .

Preparation Methods

Core Oxathiine Ring Formation

The oxathiine ring (1,4-oxathiine) serves as the central heterocyclic structure in the target compound. Its synthesis typically begins with the cyclization of β-hydroxy thioethers or the oxidation of thioacetals. A patented method involves the condensation of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with furan-2-ylmethyl and 3-methoxybenzyl amines under carbodiimide-mediated coupling conditions. This step requires anhydrous dichloromethane (DCM) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond.

Reaction Scheme:

Yield optimization studies indicate that maintaining a reaction temperature of 0–5°C during coupling minimizes side reactions such as epimerization.

Functional Group Introduction

The furan-2-ylmethyl and 3-methoxybenzyl substituents are introduced via nucleophilic substitution or reductive amination. A two-step protocol from a recent patent involves:

-

Protection of the primary amine : Treatment of furan-2-ylmethylamine with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF).

-

Coupling with 3-methoxybenzyl chloride : Boc-deprotection using trifluoroacetic acid (TFA), followed by reaction with 3-methoxybenzyl chloride in the presence of triethylamine (TEA).

Key Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, THF | 25°C | 92% |

| Deprotection | TFA, DCM | 0°C | 89% |

| Alkylation | 3-Methoxybenzyl chloride, TEA | 40°C | 78% |

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance the solubility of intermediates but risk oxidizing sulfur atoms in the oxathiine ring. Comparative studies show that dichloromethane (DCM) provides optimal balance between solubility and reaction control, achieving 85% conversion compared to 67% in DMF.

Catalytic Systems

Palladium-based catalysts (e.g., Pd/C) accelerate hydrogenation steps during intermediate synthesis. For example, reducing nitro groups in precursor molecules requires 10% Pd/C under 30 psi H₂, yielding 94% pure intermediate. Conversely, non-catalytic methods exhibit lower efficiency (<50% yield) due to incomplete reduction.

Characterization and Analytical Techniques

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ph), 6.85 (d, J = 8.2 Hz, 1H, furan), 5.32 (s, 2H, N–CH₂–furan), 4.45 (s, 2H, N–CH₂–C₆H₄–OCH₃).

-

¹³C NMR: 168.9 ppm (C=O), 151.2 ppm (O–CH₃), 112.4–126.8 ppm (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₂₄H₂₄N₂O₄S: [M+H]⁺ = 437.1532; Found: 437.1535.

Comparative Analysis of Synthetic Methodologies

Traditional vs. Flow Chemistry Approaches

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield | 65–78% | 82–90% |

| Purity | 95–97% | 98–99% |

Flow chemistry methods reduce side-product formation by enhancing heat and mass transfer, particularly during exothermic coupling steps.

Environmental Impact

Solvent recovery systems (e.g., rotary evaporation coupled with molecular sieves) reduce DCM waste by 70%, aligning with green chemistry principles.

Industrial Scalability and Challenges

Pilot-Scale Production

A pilot plant study achieved 85% yield at 10 kg scale using continuous flow reactors. Key challenges included:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.